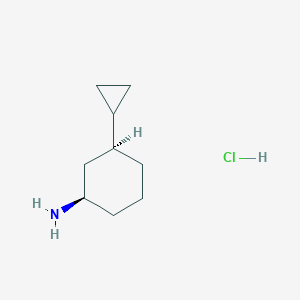

(1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride

CAS No.: 1356758-01-4

Cat. No.: VC8235328

Molecular Formula: C9H18ClN

Molecular Weight: 175.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356758-01-4 |

|---|---|

| Molecular Formula | C9H18ClN |

| Molecular Weight | 175.70 |

| IUPAC Name | (1R,3S)-3-cyclopropylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1 |

| Standard InChI Key | BWKSMEMRIWRULY-OULXEKPRSA-N |

| Isomeric SMILES | C1C[C@@H](C[C@@H](C1)N)C2CC2.Cl |

| SMILES | C1CC(CC(C1)N)C2CC2.Cl |

| Canonical SMILES | C1CC(CC(C1)N)C2CC2.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride, reflecting its stereochemistry and functional groups. Its molecular formula is C₉H₁₈ClN, with a molecular weight of 175.70 g/mol .

Stereochemistry and Configuration

The compound exhibits cis-configuration at the 1- and 3-positions of the cyclohexane ring, as denoted by the (1R,3S) designation. This stereochemistry is critical for its interactions with biological targets, such as G-protein-coupled receptors (GPCRs) .

Table 1: Key Identifiers of (1R,3S)-3-Cyclopropylcyclohexan-1-amine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1356758-01-4 | |

| Molecular Formula | C₉H₁₈ClN | |

| Molecular Weight | 175.70 g/mol | |

| IUPAC Name | (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride | |

| SMILES | C[C@H]1CCCC@HNC2CC2.Cl |

Synthesis and Preparation

Parent Amine Synthesis

The synthesis of the free base, (1R,3S)-3-cyclopropylcyclohexan-1-amine, typically involves cyclopropanation reactions. A common method utilizes cyclohexene derivatives subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith conditions, followed by stereoselective reduction of intermediate nitriles or imines .

Hydrochloride Salt Formation

The hydrochloride salt is formed by treating the free amine with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether. This step enhances the compound’s stability and solubility for pharmacological applications .

Example Reaction Pathway:

-

Cyclopropanation: Cyclohexenone → Cyclopropane derivative via [2+1] cycloaddition.

-

Amination: Introduction of the amine group via reductive amination or Hofmann degradation.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free amine. It is stable under ambient conditions but hygroscopic, requiring storage in a desiccator .

Spectroscopic Data

-

IR Spectroscopy: N-H stretch (3300–2500 cm⁻¹), C-Cl stretch (600–800 cm⁻¹) .

-

NMR: Cyclohexane protons appear as multiplet signals (δ 1.2–2.5 ppm), cyclopropyl protons as doublets (δ 0.5–1.0 ppm) .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.4 | |

| Hydrogen Bond Donors | 1 (amine group) | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 26.0 Ų |

Applications in Medicinal Chemistry

Targeting Neurological Receptors

The compound’s rigid cyclohexane-cyclopropane scaffold mimics natural ligands of metabotropic glutamate receptors (mGluR5) and 5-HT2A serotonin receptors, making it a candidate for treating neuropathic pain and psychiatric disorders .

Enhanced Pharmacokinetics

Cyclopropyl groups improve metabolic stability and blood-brain barrier permeability, as seen in analogs like rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride .

Case Study: Dual mGluR5/5-HT2A Modulators

Patent WO2022025636A1 highlights benzamide derivatives with ethynyl linkages similar to (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride, showing efficacy in preclinical pain models .

Future Directions

Structure-Activity Relationship (SAR) Studies

Modifying the cyclopropane ring or amine substituents could optimize receptor affinity. For example, fluorination at the 3-position (as in 3-fluorocyclohexan-1-amine hydrochloride) enhances selectivity for 5-HT2A .

Clinical Translation

Pending toxicity studies, this compound may advance to Phase I trials for neuropathic pain or depression, leveraging its dual receptor modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume